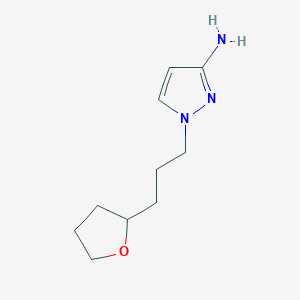

1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine

Description

1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine (CAS: 1226156-81-5) is a pyrazole derivative featuring a tetrahydrofuran (THF) moiety attached via a propyl linker to the pyrazole ring at the 1-position, with an amine group at the 3-position. The compound has a molecular formula of C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol. It was previously listed as a commercial product but is now discontinued . Limited experimental data (e.g., spectral or biological activity) are publicly available, which restricts its current research utility.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3O/c11-10-5-7-13(12-10)6-1-3-9-4-2-8-14-9/h5,7,9H,1-4,6,8H2,(H2,11,12) |

InChI Key |

JYKIGYAQZUXVSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCCN2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine typically involves the reaction of tetrahydrofuran derivatives with pyrazole derivatives. One common method includes the use of a nucleophilic substitution reaction where a halogenated tetrahydrofuran reacts with a pyrazole amine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-amine derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical properties and applications. Below is a comparative analysis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine and three structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Amine Derivatives

Key Comparative Insights

Structural Variations: Tetrahydrofuran vs. Morpholine: The THF group in the target compound introduces an oxygen-containing heterocycle, enhancing lipophilicity compared to the morpholine derivative (C₁₀H₁₈N₄O), which has a nitrogen-oxygen heterocycle favoring hydrogen bonding . Pyridinyl vs.

Synthetic Routes :

- The morpholine derivative (CAS: 1344371-97-6) is synthesized via nucleophilic substitution between a bromopropylpyrazole intermediate and morpholine, a common method for introducing tertiary amines .

- The pyridinyl compound () employs copper-catalyzed coupling, highlighting the role of transition metals in constructing complex pyrazole derivatives .

- The target compound’s synthesis is undocumented in the provided evidence, but analogous methods (e.g., alkylation of pyrazole amines) may apply.

Physicochemical Properties :

- Solubility : The morpholine derivative’s polar N-oxide group may improve aqueous solubility relative to the THF-containing compound, which is more lipophilic .

- Thermal Stability : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a defined melting point (104–107°C), suggesting higher crystallinity compared to the amorphous THF derivative .

Commercial Availability: The discontinued status of this compound contrasts with the readily available morpholine and dimethylamino analogs, which are marketed for research at premium prices (e.g., $3,413/2.5g for the morpholine derivative) .

Research Implications and Limitations

- Data Gaps : The absence of spectral or biological data for this compound limits its utility in drug discovery or material science.

- Opportunities : Structural analogs like the morpholine derivative (CAS: 1344371-97-6) are better characterized and serve as viable alternatives for studying pyrazole-amine pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.